5-Thio-alpha-D-glucopyranose
CAS No.: 10227-19-7
Cat. No.: VC16182939
Molecular Formula: C6H12O5S
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10227-19-7 |
|---|---|
| Molecular Formula | C6H12O5S |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol |
| Standard InChI | InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
| Standard InChI Key | KNWYARBAEIMVMZ-DVKNGEFBSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](S1)O)O)O)O)O |
| Canonical SMILES | C(C1C(C(C(C(S1)O)O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Thio-alpha-D-glucopyranose (CAS 20408-97-3) shares the core structure of D-glucose but substitutes the pyranose ring oxygen with sulfur, forming a thiopyranose ring. The molecular formula is , with a molecular weight of 196.22 g/mol . The thiopyranose ring adopts a chair conformation, stabilized by the anomeric effect of the sulfur atom, which enhances the axial orientation of the thiol group (-SH) at the 5-position . This structural modification alters electronic distribution and hydrogen-bonding capacity compared to native glucose.
Solubility and Stability
The compound is water-miscible due to its polar hydroxyl groups, but the thiol moiety introduces susceptibility to oxidation, necessitating storage under inert conditions . Acetylated derivatives, such as 5-Thio-α-D-glucopyranose 1,2,3,4,6-pentaacetate, exhibit increased hydrophobicity, rendering them soluble in organic solvents like acetone and methanol . The thiol group’s nucleophilicity enables participation in disulfide bond formation, a property exploited in synthetic chemistry .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 196.22 g/mol | |
| Solubility | Miscible in water | |
| Melting Point | 135–138°C | |
| Stability | Oxidizes in air; store under N₂ |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 5-Thio-alpha-D-glucopyranose typically begins with D-glucose, involving sulfur incorporation via nucleophilic substitution. A pivotal method involves the reaction of D-glucose with hydrogen sulfide () under controlled acidic conditions, followed by protective group strategies to isolate the thio derivative. Ueda et al. (2020) demonstrated its use as a glycosyl acceptor in stereoselective glycosylation reactions, yielding disaccharides like 5-thiosucrose . Challenges include avoiding disulfide byproducts, which form when the thiol group reacts prematurely during synthesis .
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and purity. Automated systems regulate temperature and reagent stoichiometry, minimizing oxidative side reactions. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure compliance with pharmaceutical-grade standards.
Biological Activities and Mechanisms
Glucose Transport Inhibition
5-Thio-alpha-D-glucopyranose competitively inhibits glucose transporters (GLUTs) by mimicking D-glucose’s structure. It binds to GLUT1 and GLUT4 with high affinity, disrupting cellular glucose uptake and insulin secretion in pancreatic β-cells . This property has been leveraged to study metabolic disorders like diabetes and cancer cell energetics.
Enzyme Modulation
The compound inhibits α-glucosidase, an enzyme critical for carbohydrate digestion, with an IC₅₀ of 12 µM . This activity stems from its ability to occupy the enzyme’s active site, preventing hydrolysis of oligosaccharides. Such inhibition has implications for managing postprandial hyperglycemia in type 2 diabetes.
Antispermatogenic Effects
Studies report that 5-Thio-alpha-D-glucopyranose suppresses spermatogenesis by impairing energy metabolism in germ cells . This effect is reversible upon discontinuation, suggesting potential applications in male contraceptive development.
Applications in Biomedical Research
Drug Design and Development
The compound’s structural similarity to glucose makes it a scaffold for designing glycomimetics. Acetylated derivatives, such as the pentaacetate, serve as intermediates in synthesizing thiosugar-based therapeutics targeting bacterial infections and cancer .
Metabolic Pathway Analysis
Researchers use 5-Thio-alpha-D-glucopyranose to map glucose utilization pathways in cells. Its incorporation into metabolic flux assays reveals compensatory mechanisms in glucose-deprived environments, aiding the study of Warburg effects in tumors.
Recent Advances and Future Directions
Stereoselective Glycosylation
Ueda et al. (2020) achieved a breakthrough in synthesizing 5-thiosucrose via β-D-psicofuranosidation, highlighting the compound’s utility in creating complex glycoconjugates . This method enables precise control over anomeric configuration, expanding access to sulfur-containing oligosaccharides for glycobiology studies.
Industrial Scale-Up
Recent innovations in flow chemistry have reduced production costs by 40%, making 5-Thio-alpha-D-glucopyranose more accessible for large-scale pharmaceutical applications.
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